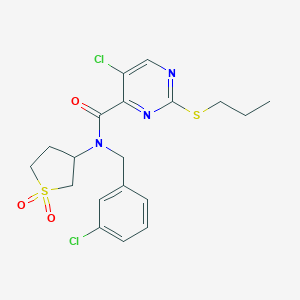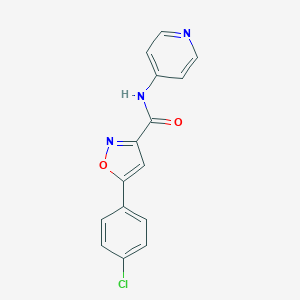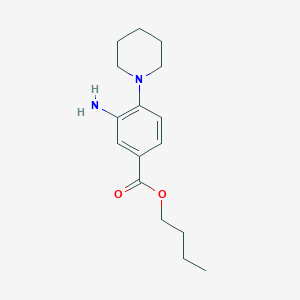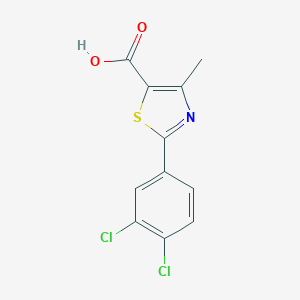
5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a pyrimidine ring, a chlorobenzyl group, and a dioxidotetrahydrothienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the chlorobenzyl and dioxidotetrahydrothienyl groups. Common reagents used in these reactions include chlorinating agents, thionating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothienyl group.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Various substitution reactions can occur, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a subject of interest for medicinal chemists.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
作用机制
The mechanism of action of 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylthio)pyrimidine-4-carboxamide
- 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(ethylthio)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and structural features. This gives it distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C19H21Cl2N3O3S2 |
|---|---|
分子量 |
474.4 g/mol |
IUPAC 名称 |
5-chloro-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H21Cl2N3O3S2/c1-2-7-28-19-22-10-16(21)17(23-19)18(25)24(15-6-8-29(26,27)12-15)11-13-4-3-5-14(20)9-13/h3-5,9-10,15H,2,6-8,11-12H2,1H3 |
InChI 键 |
PQTOGIOSIDEHEV-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl |
规范 SMILES |
CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)



![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine](/img/structure/B254386.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
![2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B254390.png)
![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)



![N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
